![molecular formula C24H25N3O4 B5587840 (3aR*,6S*)-2-(3-methoxybenzyl)-N-methyl-1-oxo-N-(pyridin-3-ylmethyl)-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxamide](/img/structure/B5587840.png)
(3aR*,6S*)-2-(3-methoxybenzyl)-N-methyl-1-oxo-N-(pyridin-3-ylmethyl)-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxamide
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Description
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions, often starting from basic pyridine derivatives and undergoing transformations such as etherification, oximation, and Beckmann rearrangement. For instance, 5,6-Dimethoxy-N-[(R)-4-methoxy-2-(prop-1-en-2-yl)-2,3-dihydrobenzofuran-5-yl]-1,1a,2,7b-tetrahydrocyclopropa[c]chromene-7b-carboxamide was prepared from rotenone and dimethyloxosulphonium methylide through a series of reactions (Chen, Ye, & Hu, 2012).
Molecular Structure Analysis
The molecular structure of similar compounds is often characterized using techniques like X-ray crystallography. For example, the structure of 2-(Pyrrol-1-yl)-4,7-dihydro-4,7-epoxyisoindole-1,3(7aH,3aH)-dione, a key intermediate in the synthesis of N-(pyrrol-1-yl)maleimide, was determined by single-crystal X-ray diffraction (Diakiw, Raston, Stewart, & White, 1978).
Chemical Reactions and Properties
These compounds often exhibit interesting reactions due to their complex structures. For example, 2-(2-Hydroxynaphthalene-1-yl)pyrrolidine-1-carboxamides undergo ring opening in the presence of trifluoroacetic acid, leading to the formation of new substituted dibenzoxanthenes (Gazizov, Smolobochkin, Voronina, Burilov, & Pudovik, 2015).
Physical Properties Analysis
The physical properties of these compounds are typically characterized by spectroscopic methods such as FT-IR, NMR, and UV-visible spectroscopy. For example, a series of monoamide isomers were characterized using FT-IR, 1H and 13C NMR, and UV-visible spectroscopy (Kadir, Mansor, & Osman, 2017).
Scientific Research Applications
Synthesis and Characterization
Compounds with similar structural features to the one mentioned have been synthesized through various chemical reactions, demonstrating the diversity of synthetic routes and the importance of precise chemical manipulation. For instance, the synthesis and characterization of new derivatives of 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine have been explored, highlighting methodologies for creating compounds with potential cytotoxic activities against certain cancer cells (Hassan, Hafez, & Osman, 2014). Similarly, novel benzodifuranyl, 1,3,5-triazines, oxadiazepines, and thiazolopyrimidines have been synthesized from visnaginone and khellinone, showing significant anti-inflammatory and analgesic properties (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Structural Analysis
The structural analysis of synthesized compounds provides insights into their potential applications. The esterification products of 6-aryl-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acids revealed unexpected cleavage products, demonstrating the complexity of chemical reactions and the importance of structural characterization (Nadirova et al., 2019). This analysis is crucial for understanding the properties and potential applications of these compounds in scientific research.
properties
IUPAC Name |
(1R,7S)-3-[(3-methoxyphenyl)methyl]-N-methyl-4-oxo-N-(pyridin-3-ylmethyl)-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O4/c1-26(13-17-6-4-10-25-12-17)22(28)20-19-8-9-24(31-19)15-27(23(29)21(20)24)14-16-5-3-7-18(11-16)30-2/h3-12,19-21H,13-15H2,1-2H3/t19-,20?,21?,24-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOBYGQWYZAPBOM-YOTFRABOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CN=CC=C1)C(=O)C2C3C=CC4(C2C(=O)N(C4)CC5=CC(=CC=C5)OC)O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CC1=CN=CC=C1)C(=O)C2[C@@H]3C=C[C@]4(C2C(=O)N(C4)CC5=CC(=CC=C5)OC)O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,7S)-3-[(3-methoxyphenyl)methyl]-N-methyl-4-oxo-N-(pyridin-3-ylmethyl)-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxamide |
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